2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide
Overview
Description
2-Cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is a valuable building block in organic synthesis .
Molecular Structure Analysis
The structure of the synthesized dye was confirmed by 1H NMR and 13C NMR spectrum .Scientific Research Applications
Synthesis of Imidazoles
- Scientific Field: Organic & Biomolecular Chemistry .
- Application Summary: This compound is used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the formation of bonds during the synthesis of the imidazole .
Electrochemical Cell Applications
- Scientific Field: Electrochemistry .
- Application Summary: “2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide” is used in the synthesis of organic dyes for electrochemical cell applications .
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field: Organic Chemistry .
- Application Summary: This compound is used in the catalytic protodeboronation of pinacol boronic esters . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves a radical approach to protodeboronation .
Versatile Organic Materials
- Scientific Field: Materials Chemistry .
- Application Summary: “2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide” is used in the synthesis of cyano-capped molecules . These organic compounds are extensively used as active layers of solar cells and light-emitting diodes .
Lasing Applications
- Scientific Field: Optoelectronics .
- Application Summary: This compound is used in the synthesis of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing applications . These organic compounds show different or improved optoelectronic characteristics .
- Results or Outcomes: Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement . The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation, standing in the former and inclining in the latter .
properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)9-16-14(18)13(8-15)10-17(2)3/h4-7,10H,9H2,1-3H3,(H,16,18)/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWZTTXIMSMNJR-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=CN(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C(=C/N(C)C)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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